Zeocin

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCMIVBLVUHDHK-ZSNHEYEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86N20O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336409 | |

| Record name | Zeocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11031-11-1 | |

| Record name | Zeocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11031-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phleomycin D1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLEOMYCIN D1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zeocin's Mechanism of Action: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeocin™ is a broad-spectrum antibiotic belonging to the phleomycin/bleomycin family of copper-chelated glycopeptides, isolated from Streptomyces verticillus.[1][2] It exhibits potent cytotoxic activity against a wide range of aerobic organisms, including bacteria, fungi, yeast, plants, and mammalian cells.[1][3] Its efficacy lies in its ability to induce DNA strand breaks, leading to cell death.[1][4] This property makes it a valuable tool in molecular biology for the selection of genetically modified cells and a subject of interest in drug development for its radiomimetic, or radiation-mimicking, properties.[1][5]

Core Mechanism of Action

The cytotoxic effect of this compound is a multi-step process that begins with cellular uptake and culminates in the cleavage of DNA. The commercially available form of this compound is a copper-chelated, inactive complex, identifiable by its blue color.[1][2] The activation and subsequent DNA damage cascade can be broken down into the following key stages:

-

Cellular Uptake and Activation: Upon entering the cell, the inactive Cu²⁺-Zeocin complex undergoes a reduction reaction. Intracellular sulfhydryl compounds reduce the copper ion from Cu²⁺ to Cu¹⁺, which is then removed from the glycopeptide molecule.[2][6][7] This removal of copper activates this compound, enabling it to interact with DNA.[2][6][7]

-

DNA Intercalation: The activated, metal-free this compound molecule possesses a planar bithiazole ring structure.[3] This structural feature allows it to intercalate, or insert itself, into the DNA double helix.[3][8][9]

-

Formation of a Metal-Oxygen Complex and ROS Generation: While the initial activation involves the removal of copper, the DNA cleavage activity is believed to be mediated by the formation of a new complex with a different metal ion, likely iron (Fe²⁺), and molecular oxygen.[3] This complex facilitates the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[5][10]

-

DNA Strand Scission: The highly reactive oxygen species generated in close proximity to the DNA backbone attack the phosphodiester bonds, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[8][9][11] It is the formation of these DSBs that is considered the primary cytotoxic lesion, as they are particularly challenging for the cell to repair accurately.[5][12][13]

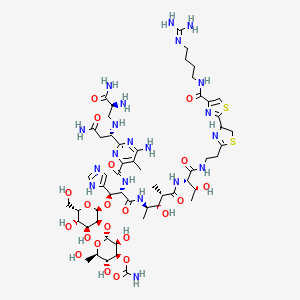

Caption: Simplified DNA Damage Response pathway activated by this compound.

Quantitative Data

The cytotoxic efficacy of this compound varies significantly across different cell lines. This variability is influenced by factors such as cell division rate, membrane permeability, and the efficiency of intracellular detoxification and DNA repair mechanisms. [2][6]The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a cytotoxic agent.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| HT-29 | Human Colon Cancer | 0.6931 - 1.083 | [14] |

| HCT-116 | Human Colon Cancer | 4.065 - 11.09 | [14] |

| MCF-7 | Human Breast Cancer | 8.642 - 25.87 | [14] |

Note: The effective concentration for selection of stable transfectants in mammalian cells typically ranges from 50 to 1000 µg/mL.[4][6][15]

Experimental Protocols

Protocol 1: Determination of this compound™ Sensitivity (Kill Curve)

This protocol is essential for determining the optimal concentration of this compound required for selecting stably transfected mammalian cell lines. [2][4] Objective: To determine the minimum concentration of this compound that effectively kills the non-transfected parental cell line within a desired timeframe (typically 1-2 weeks). [2] Methodology:

-

Cell Plating: Plate the parental (non-transfected) cells in a series of identical culture dishes (e.g., 6-well or 100 mm plates) at a density that will result in approximately 25% confluency after 24 hours of growth. [2][4]2. Preparation of this compound Concentrations: Prepare a range of this compound concentrations in complete culture medium. A typical range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL. [2][4]The "0 µg/mL" plate serves as the negative control.

-

Treatment: After 24 hours of incubation, remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Medium Replenishment and Monitoring: Replenish the selective medium every 3-4 days. [2][4]During this period, regularly observe the cells using a microscope to assess cell viability, morphology, and the percentage of surviving cells. Sensitive cells may exhibit morphological changes such as a vast increase in size, abnormal shapes, and the appearance of large cytoplasmic vesicles. [6]6. Endpoint Determination: The optimal concentration for selection is the lowest concentration that kills the majority of the cells within the target timeframe (e.g., 7 to 14 days). [2]This concentration will then be used for selecting cells that have been successfully transfected with a this compound resistance gene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Synchronized generation of reactive oxygen species with the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Induction of DNA double-strand breaks by this compound in Chlamydomonas reinhardtii and the role of increased DNA double-strand breaks rejoining in the formation of an adaptive response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New method for the analysis of DNA double strand breaks [biochem.mpg.de]

- 14. researchgate.net [researchgate.net]

- 15. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - KR [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Zeocin Family of Antibiotics

The this compound™ family of antibiotics, a subset of the bleomycin/phleomycin group, represents a critical tool in modern molecular biology and a subject of interest in oncology. This guide provides a comprehensive technical overview of this compound, its mechanism of action, resistance pathways, and detailed protocols for its application in research settings.

Core Concepts: The this compound Family

This compound is a commercial formulation of Phleomycin D1, a copper-chelated glycopeptide antibiotic isolated from the bacterium Streptomyces verticillus.[1][2][3][4] It belongs to the broader bleomycin family of antibiotics, which are known for their potent activity against a wide range of aerobic organisms, including bacteria, fungi, yeast, plants, and animal cells.[1][3][5] This broad-spectrum toxicity makes this compound a versatile selective agent in genetic experiments.[6][7]

The antibiotic is supplied as a blue solution, a characteristic imparted by the chelated copper (Cu²⁺) ion.[3][8][9] In this copper-bound state, this compound is inactive.[3][8][10] Its utility as a selection agent is predicated on the expression of a specific resistance gene, Sh ble, which allows for the isolation and maintenance of successfully transformed or transfected cells.

Table 1: General Properties of this compound

| Property | Description | Citations |

| Family | Bleomycin / Phleomycin | [1][11] |

| Source | Streptomyces verticillus | [1][8][12] |

| Chemical Class | Copper-chelated glycopeptide | [1][2][11] |

| Appearance | Blue solution | [3][8][10] |

| Active Form | Copper-free | [1][3][10] |

| Molecular Weight (Resistance Protein) | ~13.7 kDa | [1][8][10] |

| Storage | -20°C, protected from light | [1][8][9] |

| Inhibitors | High ionic strength, acidic or basic pH | [1][8][9] |

Mechanism of Action

The cytotoxic effects of this compound are a direct result of its ability to induce strand breaks in DNA.[3][7][13] This process is initiated upon cellular uptake and activation of the antibiotic.

-

Cellular Entry and Activation : The inactive, copper-chelated form of this compound enters the cell. Inside the cell, the Cu²⁺ ion is reduced to Cu¹⁺ and subsequently removed by intracellular sulfhydryl compounds.[1][8][10]

-

DNA Intercalation and Cleavage : Once freed of its copper ion, the activated this compound binds to and intercalates with DNA.[6][11][14] The metal-binding domain of the molecule, now able to chelate other available metal ions (like iron), generates reactive oxygen species (ROS) that lead to both single- and double-strand breaks in the DNA backbone.[6][15][16]

-

Cell Death : The extensive DNA damage triggers a cellular DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis or cell death.[13][17][18]

Sensitive mammalian cells exposed to this compound exhibit distinct morphological changes before death, including a vast increase in size, abnormal shapes with long appendages, the appearance of large cytoplasmic vesicles, and the breakdown of the plasma and nuclear membranes.[1][2]

References

- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. 101.200.202.226 [101.200.202.226]

- 7. globozymes.com [globozymes.com]

- 8. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. invivogen.com [invivogen.com]

- 12. Bleomycin and Other Antitumor Antibiotics | Oncohema Key [oncohemakey.com]

- 13. academic.oup.com [academic.oup.com]

- 14. invivogen.com [invivogen.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-induced DNA damage response in barley and its dependence on ATR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Response of the Green Alga Chlamydomonas reinhardtii to the DNA Damaging Agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Zeocin-Induced DNA Double-Strand Breaks: A Technical Guide for Researchers

Executive Summary: Zeocin, a glycopeptide antibiotic of the bleomycin family, is a powerful tool in molecular biology, primarily utilized for the selection of genetically modified cells. Its potent cytotoxic effects stem from its ability to induce DNA strand breaks, with double-strand breaks (DSBs) being the most severe lesion. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound causes DSBs. It details the intracellular activation cascade, the generation of reactive oxygen species, the subsequent oxidative attack on the DNA backbone, and the cellular DNA damage response pathways that are triggered. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a thorough understanding of this compound's mechanism of action.

Introduction to this compound

This compound™ is a formulation of Phleomycin D1, a copper-chelated glycopeptide antibiotic isolated from Streptomyces verticillus.[1][2] As a member of the bleomycin family, it exhibits broad-spectrum toxicity against a wide range of aerobic organisms, including bacteria, fungi, yeast, plants, and animal cells.[2][3] This property makes it an effective selection agent for cells engineered to express the Sh ble resistance gene, which confers protection against this compound's cytotoxic effects.[3] The core of its functionality lies in its ability to intercalate into the DNA helix and induce both single- and double-strand breaks, ultimately leading to cell death.[3][4]

The Core Mechanism of DNA Cleavage

The genotoxicity of this compound is not inherent to the molecule as it is supplied but requires a multi-step intracellular activation process before it can damage DNA.

Cellular Uptake and Activation

This compound is commercially available in a stable, inactive form, chelated with copper ions (Cu²⁺), which gives the solution its characteristic blue color.[3][5] Upon entering a cell, the intracellular environment, rich in sulfhydryl-containing compounds like glutathione, facilitates the reduction of Cu²⁺ to its cuprous state (Cu¹⁺).[1][5][6] This less stably bound copper ion is subsequently removed from the this compound molecule.[3][6] The removal of copper unmasks the active sites of the drug, rendering it capable of binding to DNA and initiating the cleavage process.[1][2][5]

DNA Intercalation and Oxidative Damage

Once activated, this compound intercalates into the DNA double helix.[3] The drug then acts as a catalyst, reducing molecular oxygen to generate superoxide and other reactive oxygen species (ROS).[7] This process is central to its DNA-cleaving activity. The generated ROS, particularly hydroxyl radicals, attack the deoxyribose sugar of the DNA backbone. This oxidative attack preferentially abstracts a hydrogen atom from the C-4' position of the sugar ring, leading to the formation of a DNA radical. This unstable intermediate undergoes further reactions that result in the scission of the phosphodiester backbone, causing a strand break.[4]

This compound induces a mixture of DNA lesions, primarily single-strand breaks (SSBs) and, to a lesser extent, double-strand breaks (DSBs).[8] DSBs can arise from two closely spaced SSBs on opposite strands or from a single damaging event.[8] This mode of action classifies this compound as a "radiomimetic" agent, as the spectrum of DNA damage it produces is similar to that caused by ionizing radiation.[7][8]

Cellular Response to this compound-Induced DNA Damage

The creation of DSBs by this compound triggers a complex and highly regulated signaling network known as the DNA Damage Response (DDR).[9] The DDR's primary functions are to halt cell cycle progression to allow time for repair, recruit repair machinery to the site of damage, and, if the damage is irreparable, induce apoptosis.[4]

Key players in the DDR pathway are the serine/threonine kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10] In response to DSBs, the MRN sensor complex (MRE11-RAD50-NBS1) recognizes the break and recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates, including the checkpoint kinase CHK2 and the tumor suppressor p53, to orchestrate the cellular response.[11] In plants, a similar pathway involving ATM and the transcription factor SOG1 is activated.[10]

Quantitative Analysis of this compound-Induced DNA Damage

The cytotoxic and genotoxic effects of this compound are dose-dependent. The effective concentration varies significantly across different cell types and experimental conditions. Below is a summary of quantitative data from various studies.

| Cell Type | This compound Concentration | Exposure Time | Observed Effect | Reference |

| Chlamydomonas reinhardtii | Up to 100 µg/mL | Not specified | Linear increase in DSBs; 100 µg/mL equivalent to 250 Gy of γ-rays. | [7] |

| Human Lymphocytes | 1-5 µg/mL | 5-15 min | Marked DNA cleavage; higher doses lead to a plateau effect. | [12] |

| Human SK-OV-3 Cells | 250 µg/mL | Chronic | Significant induction of SSBs in resistant cells. | [4] |

| Bovine Oocytes | 200 µg/mL | 1 hour | Severe induction of DSBs, confirmed by strong γ-H2AX signal. | [13] |

| Barley (Hordeum vulgare) | 100 - 500 µg/mL | 14 days | Dose-dependent reduction in root growth; 100 µg/mL is sufficient. | [9] |

| Various Cancer Cell Lines | Varies (µg/mL) | Not specified | Dose-response curves show varying IC50 values. | [14] |

Key Experimental Protocols for Studying this compound's Effects

Several robust methods are available to detect and quantify the DNA double-strand breaks induced by this compound.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16] Under neutral pH conditions, the assay primarily detects DSBs, while alkaline conditions allow for the detection of both SSBs and DSBs.[15][16]

Methodology:

-

Cell Encapsulation: A suspension of single cells is mixed with low-melting-point agarose and layered onto a specially coated microscope slide.[17]

-

Lysis: The slide is immersed in a high-salt and detergent lysis solution to remove membranes and proteins, leaving behind DNA "nucleoids."[17]

-

DNA Unwinding & Electrophoresis: Slides are placed in an electrophoresis buffer (neutral for DSBs, alkaline for SSBs+DSBs) to unwind the DNA. An electric field is then applied.[17][18]

-

Staining & Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, Ethidium Bromide) and visualized via fluorescence microscopy.[16]

-

Analysis: Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[17]

Immunofluorescence Staining for γ-H2AX

This is a widely used and highly specific method to visualize DSBs in situ.[19] Within minutes of DSB formation, the histone variant H2AX is phosphorylated at Serine 139, creating γ-H2AX.[20][21] Antibodies against γ-H2AX can then be used to detect these sites, which appear as distinct foci in the nucleus.

Methodology:

-

Cell Culture & Treatment: Cells are grown on coverslips and treated with this compound for the desired time.

-

Fixation & Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with 0.3% Triton X-100) to allow antibody entry.[20][22]

-

Blocking: Non-specific antibody binding sites are blocked using a solution like 5% Bovine Serum Albumin (BSA).[20][22]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γ-H2AX (e.g., mouse monoclonal anti-γH2AX).[22][23]

-

Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) is applied.[24]

-

Counterstaining & Mounting: The nucleus is counterstained with a DNA dye like DAPI. The coverslip is then mounted onto a microscope slide.[24]

-

Microscopy & Quantification: Foci are visualized using a fluorescence microscope, and the number of foci per nucleus is counted, often using automated image analysis software.[20]

Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a powerful technique for the direct measurement of DSBs across the entire genome.[25] It separates very large DNA molecules by periodically changing the direction of the electric field, allowing for the resolution of chromosome-sized fragments.

Methodology:

-

Cell Embedding: Cells are embedded in agarose plugs to protect the high-molecular-weight DNA from mechanical shearing.[26]

-

Lysis: The plugs are incubated in a lysis buffer containing detergents and proteases (e.g., Proteinase K) to digest cellular components, leaving purified genomic DNA within the agarose matrix.[26]

-

Electrophoresis: The plugs are loaded into an agarose gel and subjected to electrophoresis in a PFGE chamber. The electric field is switched between different angles for an extended period (e.g., 23 hours).[27]

-

Detection: The gel is stained with ethidium bromide or another DNA dye. The amount of DNA that migrates out of the plug and into the gel is proportional to the number of DSBs.[26][27]

-

Quantification: The fraction of DNA released from the plug is quantified using densitometry. This can be compared to standards created by known doses of ionizing radiation.[27]

The Sh ble Resistance Mechanism

Resistance to this compound is conferred by the product of the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[3] This gene encodes a small (13.7 kDa) protein that acts as a this compound-binding protein.[2][6] It binds to the activated antibiotic in a 1:1 stoichiometric ratio, effectively sequestering it and preventing it from intercalating with and cleaving DNA.[3][6][28] However, it is important to note that in stable cell lines selected with this compound, the detoxification may not be absolute, and chronic exposure can still lead to a significant level of background DNA damage.[4]

Conclusion

This compound induces DNA double-strand breaks through a well-defined, multi-step process involving intracellular activation via copper removal, followed by the generation of reactive oxygen species that inflict oxidative damage on the DNA backbone. The resulting lesions, particularly DSBs, trigger a robust DNA damage response, making this compound a valuable tool for studying these critical cellular pathways. Understanding its precise mechanism of action, effective dose ranges, and the methods for quantifying its effects is essential for its proper application in research, from basic molecular biology to drug development and genotoxicity studies.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound-induced DNA damage response in barley and its dependence on ATR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scite.ai [scite.ai]

- 13. Different fates of oocytes with DNA double-strand breaks in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 16. rndsystems.com [rndsystems.com]

- 17. Comet assay - Wikipedia [en.wikipedia.org]

- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]

- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA Double-Strand Break Assay [cellbiolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. jove.com [jove.com]

- 24. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

- 25. Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pulsed-field gel electrophoresis analysis of multicellular DNA double-strand break damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Structure of the Zeocin Resistance Protein Sh ble

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sh ble gene product, a protein originating from Streptoalloteichus hindustanus, confers resistance to the bleomycin/phleomycin family of antibiotics, including the widely used selection agent Zeocin.[1][2][3] This resistance is achieved through a direct stoichiometric binding mechanism, where the Sh ble protein sequesters this compound, thereby preventing the antibiotic from intercalating into and cleaving DNA.[1][2][3] Understanding the intricate structure of the Sh ble protein is paramount for its application in molecular biology as a selectable marker and for the potential rational design of novel antibiotic resistance mechanisms or inhibitors. This technical guide provides a comprehensive overview of the structural features of the Sh ble protein, detailing the experimental protocols used for its characterization and presenting key quantitative data.

Primary and Secondary Structure

The Sh ble protein is a relatively small protein with a molecular weight of approximately 14 kDa.[1][2] The gene itself is 372 base pairs long, encoding a polypeptide chain of 124 amino acids.[4] Analysis of the crystal structure (PDB ID: 1BYL) reveals a composition of both α-helices and β-sheets, characteristic of an α/β fold.[5]

Sequence Analysis and Homology

The amino acid sequence of the Sh ble protein from Streptoalloteichus hindustanus can be obtained from the UniProt database under the accession number P17493.[6] Sequence alignment with other bleomycin resistance proteins, such as BLMA from Streptomyces verticillus and the protein from transposon Tn5, reveals conserved regions likely crucial for bleomycin-family antibiotic binding. Notably, a homolog from Streptococcus pneumoniae shares the "ble-Sh" designation.[7]

Tertiary and Quaternary Structure: A Dimeric Sequestration Machine

The functional form of the Sh ble protein is a homodimer. This dimeric structure is not a mere artifact of crystallization but is the physiologically relevant state in solution, as confirmed by analytical ultracentrifugation and light scattering experiments.[1] The dimer has a total molecular weight of approximately 27.9 kDa.[5]

The Dimer Interface and this compound Binding Pocket

The two monomers of the Sh ble protein associate through a significant hydrophobic interface.[1] This interface is not just a structural feature but is integral to the protein's function. It forms a deep crevice where two molecules of this compound are sequestered, effectively hiding them from their cellular target, DNA.[1] The binding stoichiometry is one dimer to two molecules of the antibiotic.[1] The sequestration of the drug within this pocket is the molecular basis of this compound resistance conferred by the Sh ble protein.

Experimental Characterization of the Sh ble Structure

The determination of the Sh ble protein's structure has been achieved through a combination of molecular biology, biochemical, and biophysical techniques.

Protein Expression and Purification

The Sh ble protein for structural studies was overexpressed in Escherichia coli strain BL21(DE3) harboring the pJM10 plasmid.

Protocol for Protein Expression and Purification (adapted from Dumas et al., 1994):

-

Culture Growth: E. coli BL21(DE3) cells containing the pJM10 plasmid were grown in Luria-Bertani (LB) medium supplemented with ampicillin at 37°C.

-

Induction: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density of the culture reached a specified value.

-

Cell Lysis: The bacterial cells were harvested by centrifugation and subsequently lysed to release the cellular contents, including the overexpressed Sh ble protein.

-

Purification: The soluble protein fraction was purified using a series of chromatography steps, likely including ion-exchange and size-exclusion chromatography, to obtain a homogenous protein sample.

Crystallization and X-ray Diffraction

The three-dimensional structure of the Sh ble protein was determined by X-ray crystallography at a resolution of 2.3 Å.[1][5]

Protocol for Crystallization and X-ray Data Collection (adapted from Dumas et al., 1994):

-

Crystallization: Crystals of the Sh ble protein were grown using the vapor diffusion method.[6][8] This involves equilibrating a drop containing the purified protein and a precipitant solution against a larger reservoir of the precipitant solution.

-

X-ray Data Collection: The protein crystals were exposed to an X-ray beam, and the resulting diffraction patterns were recorded.[9] Data collection parameters such as wavelength, crystal-to-detector distance, and rotation range were optimized to obtain a complete and high-quality dataset.

-

Structure Determination and Refinement: The diffraction data were processed to determine the electron density map of the protein. An atomic model was then built into this map and refined to achieve the best possible fit with the experimental data.

Confirmation of Dimeric State in Solution

To ensure the dimeric structure observed in the crystal was representative of the protein's state in solution, analytical ultracentrifugation and light scattering experiments were performed.[1]

Methodology for Analytical Ultracentrifugation and Light Scattering (adapted from Dumas et al., 1994):

-

Analytical Ultracentrifugation: This technique measures the rate at which a protein sediments in a centrifugal field, which is dependent on its mass and shape. By analyzing the sedimentation velocity, the oligomeric state of the Sh ble protein in solution was confirmed to be a dimer.

-

Light Scattering: This method measures the intensity of light scattered by a protein solution, which is proportional to the protein's molecular weight. The results from light scattering experiments corroborated the findings from analytical ultracentrifugation, confirming the dimeric nature of the Sh ble protein.

Site-Directed Mutagenesis: Probing the this compound Binding Site

Site-directed mutagenesis studies were instrumental in identifying key amino acid residues involved in this compound binding and, consequently, in conferring resistance.[1] By systematically replacing specific amino acids, researchers can assess their contribution to the protein's function.

Protocol for Site-Directed Mutagenesis and Resistance Assay (adapted from Dumas et al., 1994):

-

Mutagenesis: Specific mutations were introduced into the Sh ble gene using techniques such as PCR-based site-directed mutagenesis.

-

Expression of Mutants: The mutated genes were expressed in a suitable host organism, typically E. coli.

-

Resistance Assay: The level of this compound resistance conferred by the mutant proteins was assessed by growing the host cells in the presence of varying concentrations of this compound and comparing their growth to cells expressing the wild-type Sh ble protein. For example, mutations of tryptophan residues at positions 36 and 99 (Trp36 and Trp99) were shown to be critical for bleomycin resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the structure and function of the Sh ble protein.

Table 1: Structural and Physical Properties of Sh ble Protein

| Parameter | Value | Reference |

| Organism of Origin | Streptoalloteichus hindustanus | [6] |

| PDB ID | 1BYL | [5] |

| Molecular Weight (monomer) | ~14 kDa | [1][2] |

| Molecular Weight (dimer) | 27.9 kDa | [5] |

| Number of Amino Acids | 124 | [4] |

| Quaternary Structure | Homodimer | [1] |

Table 2: X-ray Crystallography Data for Sh ble Protein (PDB: 1BYL)

| Parameter | Value | Reference |

| Resolution | 2.30 Å | [5] |

| R-Value Work | 0.176 | [5] |

| R-Value Free | Not available | |

| Space Group | P 41 | [10] |

| Unit Cell Dimensions (a, b, c) | 93.30 Å, 93.30 Å, 55.00 Å | [10] |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° | [10] |

Table 3: Binding and Functional Parameters

| Parameter | Value | Method | Reference |

| Binding Stoichiometry | 1 dimer : 2 this compound molecules | Light Scattering | [1] |

| Key Residues for Binding | Trp36, Trp99 | Site-Directed Mutagenesis |

Visualizations of Key Structures and Workflows

To further elucidate the structural and functional aspects of the Sh ble protein, the following diagrams are provided.

Signaling Pathways and Logical Relationships

Experimental Workflow

Conclusion

The Sh ble protein provides a fascinating example of a highly efficient drug sequestration mechanism. Its dimeric structure, featuring a deep hydrophobic groove, is exquisitely adapted to bind and inactivate members of the bleomycin family of antibiotics. The detailed structural and functional understanding of this protein, garnered through the experimental approaches outlined in this guide, not only solidifies its role as a robust selectable marker in molecular biology but also offers a blueprint for the design of novel protein-based therapeutics and antibiotic resistance strategies. Further investigation into the precise thermodynamics of this compound binding and the exploration of a wider range of mutants will undoubtedly continue to refine our knowledge of this important protein.

References

- 1. Crystal structure and site‐directed mutagenesis of a bleomycin resistance protein and their significance for drug sequestering. | The EMBO Journal [link.springer.com]

- 2. 101.200.202.226 [101.200.202.226]

- 3. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Optimization of Expression and Purification of Schistosoma mansoni Antigens in Fusion with Rhizavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and site-directed mutagenesis of a bleomycin resistance protein and their significance for drug sequestering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystallization of soluble proteins in vapor diffusion for x-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Crystallization of membrane proteins by vapor diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

The Origin of Zeocin from Streptomyces verticillus: A Technical Guide

Introduction

Zeocin™ is a broad-spectrum antibiotic belonging to the phleomycin-bleomycin family of glycopeptides.[1] It is a formulation of phleomycin D1, a copper-chelated glycopeptide isolated from the fermentation broth of Streptomyces verticillus.[2][3][4] The antibiotic exhibits potent cytotoxic activity against a wide range of organisms, including bacteria, fungi (such as yeast), plants, and mammalian cells.[5][6] This wide range of activity makes this compound™ a valuable tool in molecular biology for the selection of transformed cells containing a this compound™ resistance gene.[1][5] This guide provides an in-depth overview of the origin, biosynthesis, mechanism of action, and practical applications of this compound.

Discovery and Producing Organism

This compound is a formulation of phleomycin D1, which is a naturally occurring antibiotic produced by the Gram-positive soil bacterium, Streptomyces verticillus.[1][3] Members of the genus Streptomyces are renowned for their ability to produce a diverse array of secondary metabolites with various biological activities, including many clinically significant antibiotics.[7][8] The discovery of this class of compounds has been pivotal in the development of both therapeutic agents and molecular biology tools.

Biosynthesis of this compound

While the search results did not provide a detailed gene-by-gene description of the this compound biosynthetic gene cluster in Streptomyces verticillus, it is understood that like other complex natural products from Streptomyces, its biosynthesis is orchestrated by a dedicated gene cluster.[9][10][11] This cluster contains the genes encoding all the necessary enzymes for the assembly of the complex glycopeptide backbone, its modification, and self-resistance. The biosynthesis of such hybrid peptide-polyketide molecules is a complex process involving non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), along with tailoring enzymes that modify the core structure.

Caption: Generalized biosynthetic pathway of this compound.

Mechanism of Action

This compound is supplied in an inactive, copper-chelated form, which is indicated by the blue color of the solution.[1][2] Upon entry into a cell, the cupric ions (Cu²⁺) are reduced to cuprous ions (Cu¹⁺) and subsequently removed by intracellular sulfhydryl compounds.[4][6][12] This removal of copper activates the molecule.[5] The activated this compound intercalates into the DNA double helix and induces double-strand breaks, leading to cell death.[1][3]

Caption: Mechanism of action of this compound.

Resistance to this compound is conferred by the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[2][5] This gene encodes a 13.665 kDa protein that binds to this compound in a stoichiometric manner, preventing it from cleaving DNA.[4][5][6]

Quantitative Data

The effective concentration of this compound™ for selection varies depending on the organism and cell type. The following table summarizes the recommended working concentrations.

| Organism/Cell Type | Recommended this compound™ Concentration (µg/mL) | Medium/Special Conditions |

| E. coli | 25 - 50 | Low salt LB medium (NaCl ≤ 5 g/L), pH 7.5.[2][4] |

| Yeast (S. cerevisiae, P. pastoris) | 50 - 300 | YPD or minimal medium; pH can be optimized (6.5-8.0).[2][13] |

| Mammalian Cells | 50 - 1000 | Varies with cell line; average is 250-400 µg/mL.[5][6] |

Note: High ionic strength and extremes in pH can inhibit this compound™ activity.[4][5] It is also light-sensitive.[4][13]

Experimental Protocols

Determining this compound™ Sensitivity (Kill Curve) for Mammalian Cells

Before selecting for stable transfectants, it is crucial to determine the minimum concentration of this compound™ required to kill the non-transfected host cells.

-

Plate cells to be approximately 25% confluent and allow them to grow for 24 hours.[4][14]

-

Prepare a series of plates with medium containing varying concentrations of this compound™ (e.g., 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL).[4][6]

-

Replace the medium on the cells with the prepared selective media.

-

Replenish the selective medium every 3-4 days and monitor the percentage of surviving cells over a period of 1-2 weeks.[14]

-

The lowest concentration that kills the majority of the cells within the desired timeframe is the optimal concentration for selection.[14]

Selection of Stable Mammalian Cell Lines

-

Transfect the host cell line with the vector containing the this compound™ resistance gene.

-

After 48-72 hours post-transfection, split the cells into fresh medium containing the pre-determined optimal concentration of this compound™.[12][14]

-

Continue to culture the cells, replacing the selective medium every 3-4 days.[14][15]

-

Observe the formation of resistant foci, which can take 2-6 weeks depending on the cell line.[5][14]

-

Isolate individual foci and expand them to establish stable, resistant cell lines.[12][14]

Caption: Workflow for generating stable cell lines using this compound™.

Conclusion

This compound, a phleomycin D1 formulation from Streptomyces verticillus, is a potent DNA-damaging agent with broad-spectrum toxicity. Its reliable mechanism of action and the availability of a well-characterized resistance gene have made it an indispensable tool for selection in molecular and cellular biology. Understanding its origins, mechanism, and the protocols for its use is essential for researchers and scientists in the field of drug development and genetic engineering.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. invivogen.com [invivogen.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]

- 6. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthetic Potential of Streptomyces Rationalizes Genome-Based Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Genetic Characterization of an Anthrabenzoxocinones Gene Cluster in Streptomyces Sp. FJS31-2 for the Biosynthesis of BE-24566B and Zunyimycin Ale - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - KR [thermofisher.com]

The Role of Copper in Zeocin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeocin™, a formulation of phleomycin D1, is a broad-spectrum antibiotic belonging to the bleomycin family of glycopeptides.[1] It is widely utilized in molecular biology for the selection of genetically modified bacteria, yeast, plant, and animal cells.[1][2] The cytotoxicity of this compound stems from its ability to intercalate into DNA and induce single- and double-strand breaks, ultimately leading to cell death.[1] A critical and often overlooked aspect of this compound's activity is the integral role of copper in its regulation. Commercially available this compound is a copper-chelated complex, a form that is stable but inactive.[2] This technical guide provides an in-depth exploration of the role of copper in the activity of this compound, detailing its mechanism of action, the intracellular activation process, and the experimental protocols to study these phenomena.

The Inactive State: The this compound-Copper(II) Complex

This compound is supplied as a blue solution, a characteristic imparted by the chelated cupric ion (Cu²⁺).[2] This copper-bound form of this compound is therapeutically inactive, as it is unable to bind to and cleave DNA.[1][2] The stability of this complex prevents non-specific DNA damage outside the target cells. Studies on the related compound, bleomycin, have shown that the copper(II)-bleomycin complex is both kinetically and thermodynamically stable. This stability is a key feature, ensuring that the antibiotic remains inert until it reaches the intracellular environment of the target organism.

Intracellular Activation: A Redox-Mediated Process

The activation of this compound is a multi-step process that occurs upon its entry into the cell. This process is initiated by the reduction of the chelated Cu²⁺ ion to its cuprous state (Cu⁺), which is then followed by the removal of the copper ion from the glycopeptide molecule.[1][2]

Reduction of Copper(II)

The intracellular environment is rich in reducing agents, most notably sulfhydryl-containing compounds such as glutathione (GSH).[3][4] These molecules are capable of donating an electron to the Cu²⁺ ion chelated by this compound, reducing it to Cu⁺.

Removal of Copper(I)

Once in its cuprous (Cu⁺) state, the copper ion is less tightly bound to the this compound molecule. Intracellular sulfhydryl compounds, including glutathione, can then effectively sequester the Cu⁺ ion, leading to the formation of copper-free, or apo-Zeocin.[3][4] This apo-Zeocin is the active form of the drug, capable of binding to and cleaving DNA.

dot

Caption: Intracellular activation pathway of this compound.

Mechanism of DNA Cleavage by Activated this compound

Once activated, apo-Zeocin intercalates into the DNA double helix, with a preference for 5'-GC-3' and 5'-GT-3' sequences. The DNA-cleaving activity of this compound, similar to bleomycin, is believed to be mediated by the formation of a metallo-Zeocin complex, most notably with ferrous iron (Fe²⁺), which is present in the cell.[5] This complex, in the presence of molecular oxygen, generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, in close proximity to the DNA backbone.[6][7] These highly reactive species then abstract a hydrogen atom from the deoxyribose sugar, leading to strand scission.

dot

Caption: Mechanism of DNA cleavage by activated this compound.

Quantitative Data on this compound Activity

| Parameter | Copper-Chelated Bleomycin/Zeocin | Apo-Bleomycin/Zeocin (Activated) | Reference |

| DNA Cleavage Activity | No significant activity | Active | [8] |

| Single-strand to Double-strand Break Ratio (ss:ds) | Not applicable (inactive) | Ratios of 3.1:1 to 7.3:1 have been reported for bleomycin analogs. | [9][10] |

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of this compound in Mammalian Cells

This protocol is used to determine the lowest concentration of this compound required to kill untransfected host cells.[11][12]

Materials:

-

Parental (untransfected) mammalian cell line

-

Complete cell culture medium

-

This compound™ solution (100 mg/mL)

-

96-well or other multi-well culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the parental cells in a multi-well plate at a density that allows for approximately 25% confluency after 24 hours of incubation.

-

Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[11]

-

After 24 hours of cell growth, remove the medium and replace it with the medium containing the different concentrations of this compound.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Replenish the selective medium every 3-4 days.

-

Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

The MIC is the lowest concentration of this compound that results in complete cell death within a desired timeframe (typically 1-2 weeks).

dot

Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of this compound.

Protocol 2: In Vitro DNA Cleavage Assay using Supercoiled Plasmid DNA

This assay quantifies the DNA-cleaving ability of this compound by monitoring the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (Form II) and linear (Form III) forms.[10]

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19 or pBR322)

-

This compound™ (copper-chelated)

-

A reducing agent (e.g., dithiothreitol or glutathione)

-

A source of Fe(II) (e.g., ferrous ammonium sulfate)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)[9]

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Activation of this compound: To prepare activated (apo-) this compound, incubate the copper-chelated this compound with a reducing agent to remove the copper. This step should be performed immediately before the cleavage reaction.

-

Reaction Setup: In a microcentrifuge tube, combine the following in the specified order:

-

Reaction buffer

-

Supercoiled plasmid DNA (final concentration ~10-20 ng/µL)

-

Activated this compound (at various concentrations)

-

Fe(II) solution

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis to separate the different DNA forms.

-

Visualization and Quantification: Stain the gel with a DNA dye and visualize it using a gel imaging system. The intensity of the bands corresponding to Form I, II, and III can be quantified using densitometry software to determine the extent of DNA cleavage.

Conclusion

The role of copper in this compound activity is a fascinating example of biological regulation. The inactive copper-chelated form of this compound ensures its stability and prevents off-target effects, while the intracellular environment provides the necessary components for its activation. Understanding this mechanism is crucial for the effective use of this compound as a selection agent and for the development of novel therapeutic strategies based on the bleomycin family of antibiotics. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate interplay between copper, this compound, and DNA.

References

- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Glutathione activates virulence gene expression of an intracellular pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 101.200.202.226 [101.200.202.226]

- 6. researchgate.net [researchgate.net]

- 7. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-bleomycin has no significant DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

understanding the Sh ble gene for Zeocin resistance

An In-Depth Technical Guide to the Sh ble Gene and Zeocin Resistance

Executive Summary

The Sh ble gene, originating from the actinomycete Streptoalloteichus hindustanus, encodes a protein that confers resistance to this compound™, a potent DNA-damaging antibiotic.[1][2] This resistance system is founded on a direct, high-affinity binding interaction where the protein product, Ble, stoichiometrically sequesters this compound, preventing it from inflicting double-strand breaks in DNA.[1][3] Its efficacy across a wide range of organisms, from bacteria to mammalian cells, has established the Sh ble gene as a cornerstone selectable marker in molecular biology and genetic engineering.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms, quantitative parameters, and key experimental protocols associated with the this compound resistance system for researchers, scientists, and drug development professionals.

The Antibiotic: this compound

This compound is a formulation of Phleomycin D1, a copper-chelated glycopeptide antibiotic isolated from Streptomyces verticillus.[1][5] In its commercial form, the presence of chelated Cu²⁺ gives the solution a distinct blue color and renders the molecule inactive.[3][6] It exhibits broad-spectrum toxicity against most aerobic organisms, including bacteria, fungi, yeast, plants, and animal cells.[1][4]

Mechanism of Action of this compound

This compound's cytotoxic effects are initiated following its cellular uptake and activation.

-

Cellular Uptake and Activation: Once inside the cell, the copper cation (Cu²⁺) is reduced to Cu¹⁺ and subsequently removed by intracellular sulfhydryl compounds.[1][6] This process activates the this compound molecule.

-

DNA Intercalation and Cleavage: The activated, copper-free this compound binds and intercalates into DNA.[3][4] It then induces sequence-specific, double-strand breaks in the DNA backbone, a catastrophic event for the cell.[1][3]

-

Cell Death: The extensive DNA damage triggers apoptosis or other cell death pathways. Sensitive mammalian cells exposed to this compound exhibit distinct morphological changes, including a vast increase in size, abnormal shapes with long appendages, the formation of large cytoplasmic vesicles, and the eventual breakdown of the plasma and nuclear membranes.[1][6]

The Resistance Mechanism: Sh ble Gene Product

Resistance to this compound is conferred by the protein product of the Sh ble gene.[4] This resistance is not enzymatic but is based on a direct sequestration mechanism.

-

The Ble Protein: The Sh ble gene encodes a small, 13,665 Dalton protein.[1][6]

-

Stoichiometric Binding: The Ble protein functions by binding directly to the this compound antibiotic in a tight, one-to-one stoichiometric ratio.[1][3]

-

Inactivation by Sequestration: This high-affinity binding effectively sequesters the antibiotic, physically preventing it from reaching and cleaving the cell's genomic DNA.[3][7]

It is important to note that some studies suggest this sequestration may not be absolute. Recombinant cells stably expressing the Sh ble gene can still exhibit low levels of this compound-induced DNA strand breaks, which may have long-term consequences such as mutagenesis or adaptive responses during prolonged cell culture under selection.[8][9][10]

Quantitative Data Summary

Table 1: Recommended this compound™ Concentrations for Selection

| Organism/Cell Type | This compound™ Concentration (µg/mL) | Key Considerations |

| E. coli | 25 - 50 | Requires Low Salt LB medium (e.g., ≤5 g/L NaCl) at pH 7.5 for optimal activity.[1][6][11] Host strain must not carry the Tn5 transposon.[6][11] |

| Yeast (S. cerevisiae, P. pastoris) | 50 - 300 | Concentration is strain-dependent. Medium pH (6.5-8.0) affects activity.[1][11] |

| Mammalian Cells | 50 - 1,000 | Highly cell-line dependent; average range is 250-400 µg/mL.[1][4][11] A kill curve is mandatory to determine the optimal concentration.[6] |

| Chlamydomonas reinhardtii | 3 (mitochondrial expression) | Resistance has been demonstrated at lower concentrations for mitochondrial transformants.[12] |

Table 2: Properties of the Sh ble Gene and Ble Protein

| Property | Value / Description |

| Gene Origin | Streptoalloteichus hindustanus[1][4] |

| Gene Name | Sh ble[1] |

| Open Reading Frame (ORF) Size | 372 base pairs[13] |

| Protein Product | Ble (Bleomycin resistance protein)[14] |

| Protein Molecular Weight | 13,665 Da[1][6] |

| Binding Stoichiometry | 1:1 (Ble protein : this compound molecule)[1][3] |

| Mechanism | Sequestration / Inactivation by binding[4][7] |

Key Experimental Protocols

Successful use of the this compound/Sh ble system requires careful optimization of selection conditions.

Protocol: Determining Optimal this compound™ Concentration (Kill Curve)

Before generating stable cell lines, it is critical to determine the minimum antibiotic concentration required to kill the non-transfected parental cell line.[6][11]

-

Cell Plating: Seed the parental cells in a series of plates (e.g., 6-well or 100 mm) at a density that will result in approximately 25% confluency after 24 hours of growth.[11][15]

-

Dose Application: Prepare growth medium containing a range of this compound™ concentrations. A typical titration series is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[6][15] Remove the standard medium from the cells and replace it with the various this compound-containing media.

-

Incubation and Monitoring: Incubate the cells under standard conditions. Replenish the selective medium every 3-4 days.[15]

-

Analysis: Observe the percentage of surviving cells over a period of 1-2 weeks. The optimal concentration for selection is the lowest concentration that kills the majority of the cells within this timeframe.[6][11]

Protocol: Generating a Stable Mammalian Cell Line

-

Transfection: Transfect the target mammalian cell line with a plasmid vector containing the Sh ble gene expression cassette. Include an untransfected control plate.[5]

-

Recovery: Allow cells to recover and begin expressing the resistance protein by culturing in non-selective medium for 48 to 72 hours post-transfection.[5][15]

-

Selection: Split the cells at various dilutions (e.g., 1:5, 1:10, 1:20) into fresh growth medium containing the predetermined optimal concentration of this compound™.[5][16]

-

Maintenance: Feed the cells with fresh selective medium every 3-4 days until distinct cell foci (colonies) are visible.[5][15]

-

Isolation: Pick individual, well-isolated colonies using a sterile pipette tip and transfer each to a separate well of a multi-well plate (e.g., 96- or 48-well) for expansion.[5][16]

-

Expansion: Continue to culture the isolated clones in selective medium, expanding them to larger culture vessels as they grow.

Protocol: In Vitro this compound Neutralization Assay (Conceptual)

This assay can be used to confirm the direct inhibitory action of purified Ble protein on this compound's DNA-cleaving activity.

-

Reagent Preparation:

-

This compound: Prepare a working stock of this compound at a concentration known to cause significant DNA degradation.

-

Ble Protein: Purify the Sh ble gene product using standard protein purification techniques (e.g., affinity chromatography if tagged). Prepare a dilution series of the purified protein.

-

Substrate: Use a supercoiled plasmid DNA (e.g., pUC19) as the substrate for cleavage.

-

-

Neutralization Reaction:

-

In a microcentrifuge tube, combine a fixed amount of plasmid DNA with a fixed amount of this compound.

-

In parallel tubes, pre-incubate the fixed amount of this compound with increasing concentrations of the purified Ble protein for 30-60 minutes at room temperature to allow for binding.[17]

-

Add the this compound-Ble mixtures to the plasmid DNA.

-

-

Incubation: Allow the cleavage reaction to proceed for a defined period (e.g., 1 hour) at 37°C.

-

Analysis: Analyze the DNA integrity by agarose gel electrophoresis.

-

Negative Control (DNA only): Should show a prominent supercoiled band.

-

Positive Control (DNA + this compound): Should show a smear of degraded DNA or a shift from supercoiled to nicked and linear forms.

-

Test Samples (DNA + this compound + Ble): Successful neutralization will be indicated by a dose-dependent protection of the plasmid DNA, with higher concentrations of Ble protein resulting in less DNA degradation and a stronger supercoiled band.

-

References

- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]

- 2. chlamycollection.org [chlamycollection.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. invivogen.com [invivogen.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. WO2004046730A2 - Uses of ble proteins and antibiotics from the bleomycin family - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Resistance to the antibiotic this compound by stable expression of the Sh ble gene does not fully suppress this compound-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. Stable Expression of Antibiotic-Resistant Gene ble from Streptoalloteichus hindustanus in the Mitochondria of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. invivogen.com [invivogen.com]

- 14. uniprot.org [uniprot.org]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Characterization of BRPMBL, the Bleomycin Resistance Protein Associated with the Carbapenemase NDM - PMC [pmc.ncbi.nlm.nih.gov]

Zeocin's Efficacy Against Aerobic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeocin®, a formulation of Phleomycin D1, is a potent, broad-spectrum glycopeptide antibiotic belonging to the bleomycin family. It is effective against a wide range of aerobic organisms, including bacteria, fungi, yeast, plant, and animal cells.[1][2][3] Its primary application is as a selective agent in molecular biology to isolate cells that have successfully incorporated a this compound® resistance gene.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, its spectrum of activity with recommended concentrations for various aerobic organisms, and detailed protocols for its application in a research setting.

Mechanism of Action and Resistance

This compound's cytotoxic effect is achieved through its ability to cleave DNA.[4] The antibiotic is commercially supplied in a copper-chelated form, which is inactive and blue in color.[3][5] Upon entering an aerobic cell, the intracellular environment, rich in sulfhydryl compounds, reduces the Cu²⁺ ion to Cu¹⁺, which is subsequently removed from the molecule.[3][5][6] This activation allows this compound® to intercalate into the DNA double helix.[1][7] The activated this compound®-DNA complex then generates reactive oxygen species, leading to single- and double-strand breaks in the phosphodiester backbone, ultimately triggering cell death.[2][6]

Resistance to this compound® is conferred by the product of the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[4][7] This gene encodes a small (13.6 kDa) protein that binds to activated this compound® in a 1:1 stoichiometric ratio.[5][6] This binding sequesters the antibiotic, preventing it from interacting with and cleaving DNA, thus rendering the cell resistant to its effects.[6][7]

Spectrum of Activity and Recommended Concentrations

This compound® exhibits broad-spectrum activity against most aerobic organisms.[2] However, its potency is influenced by several factors, including pH, ionic strength, and cell density.[1] The antibiotic is more effective at a neutral to slightly alkaline pH (7.5) and its activity is diminished in high-salt media.[1][3] The following tables summarize the generally accepted working concentrations for selecting resistant organisms. It is critical to note that these are starting points; the optimal concentration for a specific organism or cell line must be determined empirically.

Table 1: Recommended Concentrations for Prokaryotic and Eukaryotic Microorganisms

| Organism Type | Species Example | Recommended Concentration (µg/mL) | Key Considerations |

| Bacteria | Escherichia coli | 25 - 50[4] | Use Low Salt LB medium (≤5 g/L NaCl) at pH 7.5.[1][6] Avoid strains with Tn5 transposon.[3][8] |

| Yeast | Saccharomyces cerevisiae | 50 - 300[3][6] | Sensitivity is strain-dependent. Optimal pH is between 6.5 and 8.0.[6][9] |

| Yeast | Pichia pastoris | 50 - 300[3][6] | Similar considerations as for S. cerevisiae. |

| Filamentous Fungi | Various | 25 - 150* | Often less sensitive to this compound®; Phleomycin may be a more effective alternative.[7] |

*Concentration for Phleomycin, recommended for organisms poorly sensitive to this compound®.[7]

Table 2: Recommended Concentrations for Eukaryotic Cell Lines

| Organism Type | Cell Line Examples | Recommended Concentration (µg/mL) | Key Considerations |

| Mammalian Cells | HEK293, HeLa, CHO | 50 - 1000[1][6] | Highly cell line-dependent. Average range is 250-400 µg/mL.[3] Must be determined via a kill curve. |

| Plant Cells | Tobacco, Arabidopsis | Variable | Concentration must be empirically determined based on the specific plant species and tissue type. |

Experimental Protocols

Determining Optimal this compound® Concentration: The Kill Curve

Before initiating selection experiments, it is imperative to determine the minimum concentration of this compound® required to kill the non-transfected host cells. This is achieved by generating a dose-response curve, commonly known as a kill curve.

Methodology:

-

Cell Plating: Plate the host cells at approximately 25% confluency in a series of identical culture plates or wells. For mammalian cells, prepare a set of 8 plates.[10] Allow the cells to attach and resume growth for 24 hours.[10]

-

Dose Application: Prepare growth medium containing serial dilutions of this compound®. A common range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[3][10] Remove the existing medium from the cells and replace it with the this compound®-containing media.

-

Incubation and Observation: Incubate the cells under their normal growth conditions.

-

Monitoring: Replenish the selective medium every 3-4 days and monitor the plates for cell viability.[3][10] This can be done by microscopic observation or by using a viability assay (e.g., Trypan Blue exclusion).

-

Analysis: Over a period of 1 to 2 weeks, determine the lowest concentration of this compound® that results in comprehensive cell death.[10] This concentration will be used for subsequent selection experiments.

Protocol for Selection of Stable Mammalian Cell Lines

This protocol outlines the steps for selecting stably transfected mammalian cells expressing the Sh ble resistance gene.

Methodology:

-

Transfection: Transfect the host cell line with the plasmid vector containing the Sh ble gene using a suitable transfection reagent or method. Include an untransfected control plate.

-

Recovery: Following transfection, allow the cells to recover in non-selective growth medium for 24 to 48 hours. This permits the expression of the resistance gene.

-

Initiate Selection: After the recovery period, split the cells into fresh growth medium containing the pre-determined optimal concentration of this compound®. It is advisable to plate the cells at various dilutions to facilitate the isolation of distinct colonies.[3][10]

-

Maintain Selection: Replace the selective medium every 3 to 4 days.[1] Cell death in the non-resistant population should become apparent within the first week. Foci of resistant cells typically emerge within 1 to 3 weeks, depending on the cell line.[1]

-

Isolate Clones: Once resistant colonies are clearly visible, they can be individually picked using cloning cylinders or a pipette tip and expanded in separate culture vessels, while maintaining the selective pressure with this compound®.

Conclusion

This compound® is a powerful and widely used selection antibiotic for a vast range of aerobic organisms. Its effectiveness is rooted in a well-understood mechanism of DNA cleavage, which can be effectively countered by the expression of the Sh ble gene product. For successful application, researchers must consider the influence of experimental conditions such as media composition and pH, and meticulously determine the optimal antibiotic concentration for their specific model system. The protocols and data presented in this guide serve as a foundational resource for the effective use of this compound® in research and development.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. invivogen.com [invivogen.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. invivogen.com [invivogen.com]

- 8. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Zeocin™ Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of Zeocin™, a commonly used selective antibiotic in molecular biology and drug development. Understanding these characteristics is crucial for ensuring its effective use, interpreting experimental results, and developing stable formulations.

Chemical Properties of this compound™

This compound™ is a formulation of Phleomycin D1, a copper-chelated glycopeptide antibiotic belonging to the bleomycin family, produced by Streptomyces verticillus.[1][2] Its distinctive blue color is due to the presence of copper (Cu²⁺) chelated to the molecule.[3][4] This copper-chelated form is inactive. This compound™ becomes active upon entering the cell, where the Cu²⁺ is reduced to Cu¹⁺ and subsequently removed by cellular sulfhydryl compounds.[3][4]

| Property | Description |

| Chemical Family | Bleomycin/Phleomycin Glycopeptide Antibiotic |

| Active Compound | Phleomycin D1 |

| Formulation | Copper-chelated aqueous solution |

| Appearance | Blue liquid |

| Mechanism of Action | Intercalates into DNA and causes double-strand breaks, leading to cell death.[1] |

| Resistance | Conferred by the Sh ble gene, which produces a protein that binds to this compound™, preventing its interaction with DNA.[1] |

| Solubility | Freely soluble in water. |

Stability of this compound™ Solution

The stability of this compound™ solution is influenced by several factors, including temperature, pH, ionic strength, and exposure to light.

Temperature Stability

This compound™ solution exhibits varying stability at different temperatures. For long-term storage, freezing at -20°C is recommended.

| Storage Temperature | Reported Stability Duration |

| -20°C | Up to 18 months[1] |

| 4°C | Up to 12 months[1] |

| Room Temperature | Up to 1 month[1][2] |

Note: Repeated freeze-thaw cycles should be avoided as they can lead to a decrease in activity.[1]

pH and Ionic Strength Stability

This compound™'s activity is highly dependent on pH and the ionic strength of the medium.

-

pH: Extremes in pH (both acidic and basic) can lead to the irreversible denaturation of this compound™.[3] The optimal pH for its activity in bacterial selection media is 7.5.[4]

-